N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted at the 2-, 3-, 5-, and 7-positions. The 2-phenyl and 3-oxo groups contribute to its planar aromatic system, while the 5-methyl substituent modulates steric and electronic properties. The 7-carboxamide group is linked to a 1,3-benzothiazole moiety, a heterocycle known for its bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S/c1-25-11-14(19(27)23-21-22-16-9-5-6-10-17(16)29-21)18-15(12-25)20(28)26(24-18)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGMJAJYAROUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps and various reaction conditions. One common synthetic route includes the following steps:
Formation of the benzothiazole moiety: This can be achieved through the reaction of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the pyrazolo[4,3-c]pyridine ring system: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-ketoester or β-diketone.
Coupling of the two moieties: The final step involves the coupling of the benzothiazole and pyrazolo[4,3-c]pyridine moieties through an amide bond formation, typically using a coupling reagent like EDCI or DCC in the presence of a base
Industrial production methods may involve optimization of these steps to improve yield and scalability, such as using microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace leaving groups on the benzothiazole or pyrazolo[4,3-c]pyridine rings
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby disrupting the associated biological pathway . Molecular docking studies have shown that the compound can interact with various proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Analysis :
- The methyl group at the 5-position in the target compound balances steric bulk and metabolic stability compared to bulkier benzyl (923216-25-5) or longer alkyl chains (923233-41-4).
- Ethyl and propyl substituents (e.g., 923682-25-1, 923233-41-4) may improve membrane permeability but reduce aqueous solubility .
Carboxamide Group Modifications
Analysis :
- The 1,3-benzothiazole group in the target compound is a privileged scaffold in drug design, often associated with kinase inhibition (e.g., MEK or JAK pathways) .
- KEV , a structurally related pyrazolo[4,3-c]pyridine carboxamide, demonstrates JAK2/STAT3 inhibition, suggesting the target compound may share similar mechanistic pathways .
Physicochemical Properties
| Property | Target Compound | 923233-41-4 | 923682-25-1 |
|---|---|---|---|
| Molecular Weight | ~421.4 | 354.4 | 403.4 |
| LogP* | ~3.2 | ~2.8 | ~3.5 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
*Estimated using fragment-based methods.
Analysis :
- The higher molecular weight and hydrogen-bond acceptors of the target compound may limit blood-brain barrier penetration but enhance binding affinity to extracellular targets.
- Lower LogP in 923233-41-4 correlates with its 2-methoxyethyl group, improving solubility but reducing membrane permeability .
Biological Activity
N-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]pyridine family, characterized by a fused heterocyclic structure. Its molecular formula is , and it features a benzothiazole moiety that is known for enhancing biological activity in various compounds.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridines. For instance, derivatives of this compound have been shown to exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| PC-3 (Prostate Cancer) | 1.2 | |
| MCF-7 (Breast Cancer) | 2.0 | |
| A549 (Lung Cancer) | 1.6 |
In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by disrupting cell cycle progression. For example, a study reported that treatment with a similar pyrazolo[4,3-c]pyridine analogue caused significant accumulation of PC-3 cells in the G0/G1 phase while reducing cells in the G2/M phase, suggesting a mechanism of action that involves cell cycle arrest .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it demonstrated notable activity.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 12 |
The mechanism of action appears to involve inhibition of bacterial DNA synthesis and interference with cell wall integrity.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives revealed that those possessing specific substitutions at the 5-position exhibited enhanced antiproliferative activity against different cancer cell lines. The most active derivative showed an IC50 value as low as 0.87 µM against ovarian cancer cells . The research emphasized the importance of structural modifications in optimizing biological activity.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial efficacy, derivatives were screened against resistant strains of bacteria. The findings indicated that certain modifications led to compounds with significantly lower MIC values compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazolo[4,3-c]pyridines act as inhibitors of key enzymes involved in cancer progression and bacterial survival.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a crucial aspect of its anticancer properties.
- Cell Cycle Arrest : The compound's interference with the normal progression of the cell cycle contributes to its efficacy against tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
